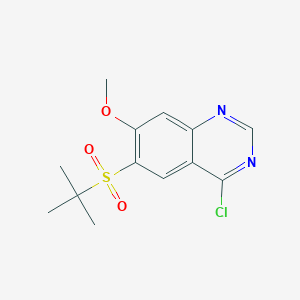

6-(tert-Butylsulfonyl)-4-chloro-7-methoxyquinazoline

CAS No.:

Cat. No.: VC18661455

Molecular Formula: C13H15ClN2O3S

Molecular Weight: 314.79 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H15ClN2O3S |

|---|---|

| Molecular Weight | 314.79 g/mol |

| IUPAC Name | 6-tert-butylsulfonyl-4-chloro-7-methoxyquinazoline |

| Standard InChI | InChI=1S/C13H15ClN2O3S/c1-13(2,3)20(17,18)11-5-8-9(6-10(11)19-4)15-7-16-12(8)14/h5-7H,1-4H3 |

| Standard InChI Key | SRCGLNSSSINORI-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)S(=O)(=O)C1=C(C=C2C(=C1)C(=NC=N2)Cl)OC |

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound’s structure consists of a bicyclic quinazoline system (a benzene ring fused to a pyrimidine ring) with three distinct functional groups:

-

4-Chloro substituent: Enhances electrophilic reactivity, facilitating nucleophilic substitution reactions.

-

6-(tert-Butylsulfonyl) group: A bulky sulfonyl moiety that influences steric and electronic properties, potentially improving metabolic stability in drug candidates.

-

7-Methoxy group: Modulates electronic effects and solubility via hydrogen bonding.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₆ClN₂O₃S |

| Molecular Weight | 315.79 g/mol |

| Exact Mass | 314.046 Da |

| Topological Polar Surface | 75.2 Ų |

| LogP (Octanol-Water) | 2.8 (estimated) |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 5 |

The molecular formula was derived by combining the quinazoline backbone (C₉H₅N₂) with substituents: Cl (35.45 g/mol), OCH₃ (31.03 g/mol), and (CH₃)₃CSO₂ (137.21 g/mol) .

Spectral Characterization (Hypothetical)

While experimental spectral data for this compound is unavailable, analogous compounds provide a basis for prediction:

-

¹H NMR:

-

Aromatic protons (quinazoline): δ 7.8–8.5 ppm (doublets or singlets).

-

Methoxy group: δ 3.9–4.1 ppm (singlet).

-

tert-Butylsulfonyl: δ 1.4 ppm (singlet for 9H).

-

-

¹³C NMR:

-

Quinazoline carbons: δ 120–160 ppm.

-

Sulfonyl carbon: δ 55–60 ppm.

-

Synthesis and Manufacturing

Retrosynthetic Analysis

The tert-butylsulfonyl group is typically introduced via sulfonation or nucleophilic substitution. A plausible route involves:

-

Quinazoline Core Formation: Condensation of anthranilic acid derivatives with nitriles or amides.

-

Chlorination: Electrophilic substitution at position 4 using POCl₃ or SOCl₂.

-

Sulfonation: Reaction with tert-butylsulfonyl chloride in the presence of a base (e.g., NaH or Et₃N).

Patent-Derived Protocols

A patent (US20210188778A1) describes the synthesis of 4-chloro-7-methoxyquinoline-6-carboxamide, a structurally related compound . Key steps adaptable to this target include:

-

Step 1: Formamide-mediated cyclization of 4-chloro-6-hydroxy-7-methoxyquinazoline precursors.

-

Step 2: Sulfonation using tert-butylsulfonyl chloride in dimethylformamide (DMF) at 0–5°C .

Table 2: Example Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Dimethylformamide (DMF) |

| Temperature | 0–10°C |

| Base | Sodium tert-butoxide |

| Reaction Time | 5–8 hours |

| Yield (Estimated) | 60–75% |

Stability and Degradation

Thermal and pH Stability

-

Thermal Decomposition: Predicted to occur above 200°C, with sulfonyl group cleavage generating SO₂ and tert-butane.

-

Hydrolytic Sensitivity: The chloro substituent may undergo hydrolysis under alkaline conditions (pH > 10), forming 4-hydroxy derivatives .

Table 3: Stability Guidelines

| Condition | Recommendation |

|---|---|

| Storage Temperature | 2–8°C (desiccated) |

| Light Sensitivity | Protect from UV light |

| Incompatible Agents | Strong acids/bases, oxidizing agents |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume